2-Chloropyrimidine

Catalog No.
S562620
CAS No.
1722-12-9
M.F
C4H3ClN2
M. Wt
114.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropyrimidine

CAS Number

1722-12-9

Product Name

2-Chloropyrimidine

IUPAC Name

2-chloropyrimidine

Molecular Formula

C4H3ClN2

Molecular Weight

114.53 g/mol

InChI

InChI=1S/C4H3ClN2/c5-4-6-2-1-3-7-4/h1-3H

InChI Key

UNCQVRBWJWWJBF-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)Cl

Synonyms

2-Chloro-1,3-pyrimidine; NSC 43544; Pyrimidin-2-yl Chloride;

Canonical SMILES

C1=CN=C(N=C1)Cl

Pharmaceutical Research

-Chloropyrimidine serves as a valuable building block in the synthesis of diverse pharmaceutical agents. Its aromatic ring structure and the presence of a reactive chlorine atom allow for further modifications, leading to the development of new drugs with various therapeutic functionalities. Some examples include:

  • Anticancer drugs: Derivatives of 2-chloropyrimidine exhibit promising anticancer properties by targeting specific enzymes or pathways involved in tumor growth and proliferation [].
  • Antimicrobial agents: Researchers are exploring the potential of 2-chloropyrimidine derivatives as novel antimicrobials to combat various bacterial and fungal infections [].
  • Antiviral drugs: Studies suggest that specific 2-chloropyrimidine derivatives possess antiviral activity, making them potential candidates for the development of new antiviral therapies [].

Agrochemical Research

The agrochemical industry utilizes 2-chloropyrimidine as a precursor in the synthesis of herbicides and insecticides. Its ability to interfere with specific biological processes in plants and insects makes it a valuable tool for crop protection.

  • Herbicides: Certain 2-chloropyrimidine derivatives act as selective herbicides by inhibiting specific enzymes crucial for plant growth, thereby controlling weed populations without harming desired crops [].
  • Insecticides: Research explores the potential of 2-chloropyrimidine derivatives to target specific insect pests by disrupting their nervous systems or other vital physiological processes.

Chemical Research

Beyond its role as a precursor in synthesis, 2-chloropyrimidine itself serves as a valuable research tool in various chemical studies. Its unique reactivity allows researchers to explore various aspects of organic and inorganic chemistry, including:

  • Reaction mechanisms: Studying the reactions of 2-chloropyrimidine with different reagents helps researchers understand the fundamental mechanisms governing various organic transformations.
  • Material development: The properties of 2-chloropyrimidine derivatives can be tailored to create new materials with specific functionalities, such as for applications in catalysis and sensor development.

2-Chloropyrimidine is a heterocyclic organic compound with the molecular formula C₄H₃ClN₂. It consists of a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a chlorine substituent at position 2. This compound is typically a colorless to pale yellow liquid with a boiling point of approximately 132 °C. Its structure is significant in medicinal chemistry and materials science due to its reactivity and ability to undergo various chemical transformations.

2-Chloropyrimidine is known for its high reactivity, particularly in nucleophilic substitution reactions. The chlorine atom can be replaced by various nucleophiles, leading to the formation of diverse derivatives. Some notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by amines, alcohols, or thiols to yield 2-amino-, 2-hydroxy-, or 2-thio-pyrimidines, respectively .
  • Amination Reactions: 2-Chloropyrimidine can react with nucleophilic amines to produce 2-substituted pyrimidines, which are valuable intermediates in pharmaceuticals .
  • Photo

2-Chloropyrimidine exhibits various biological activities, making it an important compound in pharmaceutical research. It has been studied for its potential as:

  • Antiviral Agents: Compounds derived from 2-chloropyrimidine have shown activity against viral infections.
  • Antitumor Agents: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential for cancer treatment applications.
  • Enzyme Inhibitors: Certain derivatives act as inhibitors of specific enzymes, contributing to their therapeutic effects .

The synthesis of 2-chloropyrimidine can be achieved through several methods:

  • From Dicyandiamide: A method involves reacting dicyandiamide with ammonium chloride at elevated temperatures to produce guanidine hydrochloride, followed by further reactions leading to 2-chloropyrimidine .
  • From 2,4-Dichloropyrimidine: This method involves the selective chlorination of pyrimidine derivatives or the reaction of 2,4-dichloropyrimidine with sodium nitrite under controlled conditions .
  • General Synthetic Routes: Various synthetic pathways have been developed that utilize different starting materials and conditions, allowing for flexibility in the production of this compound .

2-Chloropyrimidine finds applications across multiple fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
  • Agricultural Chemicals: Certain derivatives are utilized in the development of herbicides and pesticides.
  • Material Science: Its derivatives are explored for use in polymers and other advanced materials due to their unique properties.

Studies on the interactions of 2-chloropyrimidine with biological molecules have revealed important insights into its mechanism of action. For example:

  • Reactivity with Nucleophiles: The compound's reactivity allows it to interact with various biological nucleophiles, indicating potential pathways for drug design .
  • Enzyme

Several compounds share structural similarities with 2-chloropyrimidine. Here are some notable examples:

CompoundStructure TypeUnique Features
PyrimidineParent CompoundLacks substituents; serves as a base structure.
4-ChloropyrimidineHalogenated PyrimidineChlorine at position 4 alters reactivity compared to position 2.
2-AminopyrimidineAmino SubstitutedContains an amino group at position 2; more reactive in substitution reactions.
5-FluorouracilAnticancer AgentFluorinated derivative used in cancer therapy; distinct biological activity.

The uniqueness of 2-chloropyrimidine lies in its specific chlorine substitution at position 2 on the pyrimidine ring, which significantly influences its chemical behavior and biological activity compared to these similar compounds.

XLogP3

0.3

LogP

0.36 (LogP)

Melting Point

67.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (86.79%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (13.21%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1722-12-9

Wikipedia

2-Chloropyrimidine

Dates

Modify: 2023-08-15

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